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1,2-Diazetidine, 1,2-dimethyl-

Cat. No.: B14653097
CAS No.: 67144-62-1
M. Wt: 86.14 g/mol
InChI Key: LHUYIRPDEPSBCF-UHFFFAOYSA-N
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Description

Contextualization of Four-Membered Nitrogen-Containing Heterocycles

Four-membered nitrogen-containing heterocycles are a significant class of organic compounds characterized by a saturated or unsaturated ring containing at least one nitrogen atom. nih.govijnrd.org These structures, including azetidines and their derivatives like β-lactams (2-azetidinones), are foundational motifs in organic and medicinal chemistry. nih.govnih.gov Their inherent ring strain makes them highly reactive and thus valuable as versatile synthetic intermediates for constructing more complex molecules. nih.govcore.ac.uk

The prevalence of these heterocyclic systems is underscored by their presence in a vast array of biologically active compounds and pharmaceuticals. ijnrd.orgopenmedicinalchemistryjournal.com An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their importance in drug design. ijnrd.orgopenmedicinalchemistryjournal.com These ring systems are not only components of numerous natural products, vitamins, and antibiotics but also serve as key building blocks in the synthesis of agrochemicals, dyes, and polymers. openmedicinalchemistryjournal.comrsc.org The strained nature of four-membered rings facilitates ring-opening reactions, making them useful precursors for a variety of nitrogenous compounds. nih.govijnrd.org

The Unique Role of 1,2-Diazetidine, 1,2-dimethyl- within Cyclic Hydrazine (B178648) Systems

Cyclic hydrazines are heterocyclic compounds containing one or more N-N bonds within a ring structure. This functional group is well-represented in medicinal chemistry, appearing in natural products, proprietary lead compounds, and approved drugs. nih.gov 1,2-Diazetidines represent the smallest, four-membered class of cyclic hydrazines. core.ac.uk These sp³-rich, non-planar scaffolds are of particular interest in modern drug discovery for their ability to introduce three-dimensionality into molecular structures, a feature correlated with success in drug development programs. nih.govrsc.orgljmu.ac.uk

Within this context, 1,2-Diazetidine, 1,2-dimethyl- serves as a key model compound. Its relatively simple, substituted structure allows for fundamental investigations into the core properties of the 1,2-diazetidine ring system. A crucial area of study is its conformational behavior. Photoelectron spectral analysis has demonstrated that 1,2-dimethyl-1,2-diazetidine predominantly adopts a "diequatorial" trans conformation, where the methyl groups are on opposite sides of the ring. researchgate.net This preference is a result of the interplay between ring pucker and the pyramidal inversion at the two nitrogen atoms, a dynamic process central to the chemistry of cyclic hydrazines. nih.govacs.org The study of this specific compound provides a baseline for understanding how substituents and stereochemistry influence the shape and reactivity of this important heterocyclic class. researchgate.netontosight.ai

Table 1: Physicochemical Properties of 1,2-Diazetidine, 1,2-dimethyl-

Property Value
Molecular Formula C₄H₁₀N₂
Molecular Weight 86.14 g/mol
IUPAC Name 1,2-dimethyldiazetidine
CAS Number 52433-27-9
InChIKey LHUYIRPDEPSBCF-UHFFFAOYSA-N

Data sourced from PubChem CID 142930. nih.gov

Historical Development and Challenges in 1,2-Diazetidine Synthetic Research

The synthesis of the 1,2-diazetidine ring system has been a long-standing challenge in organic chemistry. core.ac.uk While initial reports on the synthesis of these compounds appeared as early as the 19th century, many were later proven to be incorrect. core.ac.uk The primary difficulty lies in the kinetic and thermodynamic challenges of forming a strained four-membered ring. core.ac.uk The relatively slow rate of cyclization often allows competing side reactions and alternative, more stable ring formations to dominate. core.ac.uk

Serious attempts to synthesize 1,2-diazetidines began in the late 1940s, but truly general and efficient methods have only emerged in more recent years. core.ac.uk Early strategies often relied on the [2+2] cycloaddition between an azo compound (containing an N=N double bond) and an alkene. However, these reactions typically required harsh conditions, such as high temperatures, and were often limited to electron-rich alkenes, yielding modest results. google.com

Over the decades, a variety of more refined synthetic strategies have been developed to overcome these hurdles:

Intramolecular Cyclization: A notable method involves the direct intramolecular cyclization of N,N'-disubstituted 2-hydroxyethylhydrazines, providing a more controlled route to the diazetidine core. google.com

Photocyclization: The 4-π-photocyclization of 1,2-dihydropyridazines has been shown to produce bicyclic 1,2-diazetidines in high yields, which can then serve as versatile synthetic intermediates. nih.govresearchgate.net

Multi-component Reactions: Recent innovations include the one-step assembly of the 1,2-diazetidine core from readily available starting materials, such as the condensation of vicinal bis(hydroxylamines) with arylglyoxals and Meldrum's acid. rsc.org

Mitsunobu Ring Closure: This reaction has been effectively used to create enantiomerically pure 1,2-diazetidines, which is crucial for applications in medicinal chemistry. ljmu.ac.ukresearchgate.net

[3+1] Cycloaddition: A catalyst-free approach involves the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with isocyanides under mild conditions. rsc.org

Despite this progress, the synthesis of the parent, unsubstituted 1,2-diazetidine molecule remains a formidable challenge, highlighting the unique stability and reactivity issues associated with this heterocyclic system. core.ac.uk

Overview of Contemporary Research Directions for 1,2-Diazetidine, 1,2-dimethyl-

Current research on 1,2-diazetidines, including the 1,2-dimethyl- derivative, is focused on leveraging their unique structural and reactive properties for applications in synthesis and materials science. A primary area of investigation is their use as precursors to other valuable chemical entities. For instance, N-sulfonylated 1,2-diazetidines can undergo a retro-[2+2] ring-opening reaction, acting as a source for the controlled, in-situ release of highly reactive species like formaldimine for use in amidomethylation reactions. msstate.edu

Another major research thrust is the development of diverse chemical libraries for drug discovery. ljmu.ac.uk The sp³-rich, three-dimensional character of the 1,2-diazetidine scaffold is highly desirable for creating novel molecular shapes that can interact with biological targets. nih.govljmu.ac.uk Research focuses on developing stereocontrolled syntheses and subsequent functionalization at the nitrogen atoms to build these libraries. ljmu.ac.uk

The fundamental chemical behavior of the 1,2-diazetidine ring continues to be an active area of study. This includes:

Conformational Analysis: Detailed studies using techniques like NMR spectroscopy and computational modeling to understand the dynamics of ring puckering and nitrogen inversion. acs.orgacs.org

Reactivity and Ring-Opening: Exploring selective bond cleavage, particularly of the strained N-N bond, using nucleophiles like thiols to generate new classes of stereodefined molecules. researchgate.netmsstate.edu

Photochemical and Thermal Behavior: Investigating the decomposition pathways of these strained rings under heat or light. nih.govoup.com Studies on the thermolysis of related four-membered heterocycles, such as 1,2-dioxetanes, provide a comparative framework for understanding the factors that govern the stability and fragmentation of these systems. nih.gov

The synthesis of specific isomers, such as trans-1,2-Diazetidine, 1,2-dimethyl-, has been achieved through methods like the reaction of 1,2-diamines with aldehydes followed by cyclization and methylation, allowing for precise studies of its structure and properties. ontosight.ainist.gov

Table 2: Selected Synthetic Approaches to the 1,2-Diazetidine Core

Synthetic Method Description Key Features
[2+2] Cycloaddition Reaction between an azo compound and an alkene. One of the earliest methods; often requires harsh conditions.
Intramolecular Cyclization Ring closure of a 1,2-disubstituted hydrazine derivative. Offers better control over the cyclization process.
4-π-Photocyclization Light-induced cyclization of 1,2-dihydropyridazines. Generates bicyclic diazetidines in high yields. nih.gov
Mitsunobu Ring Closure Intramolecular dehydration and cyclization of a hydrazine diol. Effective for stereocontrolled synthesis. ljmu.ac.uk

| Multi-component Reaction | One-pot reaction of three or more starting materials. | Atom-economical and operationally simple. rsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2 B14653097 1,2-Diazetidine, 1,2-dimethyl- CAS No. 67144-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67144-62-1

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

1,2-dimethyldiazetidine

InChI

InChI=1S/C4H10N2/c1-5-3-4-6(5)2/h3-4H2,1-2H3

InChI Key

LHUYIRPDEPSBCF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN1C

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidation of 1,2 Diazetidine, 1,2 Dimethyl

Analysis of Ring Strain and its Thermodynamic Influence on 1,2-Diazetidine Reactivity

The four-membered ring of 1,2-diazetidine is characterized by significant ring strain, a key factor governing its reactivity. This strain arises from the deviation of bond angles from the ideal tetrahedral and trigonal planar geometries, as well as torsional strain from eclipsing interactions. Computational studies have been employed to quantify the strain energy of the 1,2-diazetidine ring. For the parent 1,2-diazetidine, the ring strain is estimated to be approximately 25.4 kcal/mol. rsc.org This value is comparable to that of cyclobutane (B1203170) (26.5 kcal/mol) and slightly less than that of aziridine (B145994) (27.7 kcal/mol). rsc.orgnih.gov The presence of substituents on the nitrogen atoms, such as in 1,2-dimethyl-1,2-diazetidine, can influence the degree of ring strain. acs.org

This inherent strain makes the 1,2-diazetidine ring thermodynamically predisposed to reactions that lead to its opening or expansion, as these processes relieve the strain energy. core.ac.ukmsu.edu The relief of ring strain provides a potent thermodynamic driving force for various chemical transformations. core.ac.uknih.govsemanticscholar.orgresearchgate.net For instance, the greater the ground-state strain energy of a diazetidine derivative, the lower the activation enthalpy for its decomposition. researchgate.net This principle is fundamental to understanding the diverse reactivity profiles of 1,2-diazetidines, including nucleophilic ring-opening, thermal rearrangements, and cycloaddition reactions. nih.govmdpi.com

The geometry of the 1,2-diazetidine ring also plays a crucial role in its reactivity. The ring is not planar and can undergo nitrogen inversion, leading to different conformations. core.ac.uk Studies on 1,2-dimethyl-1,2-diazetidine have shown that the energy barrier to nitrogen inversion is a measurable quantity, providing insight into the conformational dynamics of the ring. core.ac.uk This conformational flexibility, coupled with the inherent ring strain, dictates the stereochemical outcome of many reactions involving the 1,2-diazetidine core.

Ring-Opening Reactions of the 1,2-Diazetidine Core

The significant ring strain inherent in the 1,2-diazetidine framework makes it susceptible to various ring-opening reactions. These transformations are thermodynamically favorable as they relieve the strain energy of the four-membered ring.

Nucleophilic Ring Opening via Selective N–N Bond Cleavage with Thiols

The N–N bond within the 1,2-diazetidine ring is a site of reactivity, particularly towards nucleophiles. Research has demonstrated that C-unsubstituted 1,2-diazetidines, bearing N-arylsulfonyl groups, undergo selective N–N bond cleavage when treated with thiols. idexlab.comacs.orgresearchgate.netfigshare.commsstate.edu This reaction proceeds stereoselectively, yielding a class of N-sulfenylimine derivatives that contain a C-aminomethyl group. idexlab.comacs.orgresearchgate.net The reaction is initiated by the nucleophilic attack of the thiol on one of the nitrogen atoms, leading to the scission of the weak N–N bond. acs.org While more forcing conditions like Raney Ni and hydrogen are typically required to cleave the N–N bond in 1,2-diazetidines, the susceptibility to cleavage can be substrate-dependent. ljmu.ac.uk

Iron(II) Bromide-Catalyzed Retro [2+2] Ring-Opening Processes

1,2-Diazetidines can undergo retro [2+2] cycloaddition reactions, a process that can be catalyzed by transition metals. Specifically, 1,2-ditosyl-1,2-diazetidine has been shown to undergo a retro [2+2] ring-opening reaction catalyzed by iron(II) bromide (FeBr₂). msstate.edu This process leads to the in situ generation and sustained release of formaldimine. msstate.edu The catalytic cycle likely involves the coordination of the iron catalyst to the diazetidine, facilitating the cleavage of the C-C and N-N bonds to release two imine molecules. This controlled release of a reactive intermediate allows for its participation in subsequent reactions, such as the formation of 4-phenyl-1,2,3,6-tetrahydropyrimidine when the reaction is carried out in the presence of α-methylstyrene. msstate.edu

Ring Expansion Reactions Driven by Strain Relief

The relief of ring strain is a powerful driving force for ring expansion reactions of 1,2-diazetidines. core.ac.uknih.govsemanticscholar.orgresearchgate.net These reactions allow for the synthesis of larger, more stable heterocyclic systems. For instance, 3-alkylidene-1,2-diazetidines can undergo a [2+2] cycloaddition with tetracyanoethylene (B109619) to produce larger 1,2-diazaspiro[3.3]heptanes in high yields. idexlab.comacs.org Similarly, dihalocarbene addition across the exocyclic double bond of 3-alkylidene-1,2-diazetidines leads to the formation of 4,5-diazaspiro[2.3]hexanes. idexlab.comacs.org In some cases, competitive insertion of the carbene into the N-N bond can occur. idexlab.comacs.org Furthermore, the 4-π-photocyclization of 1,2-dihydropyridazines has been developed as a method to produce bicyclic 1,2-diazetidines, which can then be converted into other functionalized four-membered rings. researchgate.netmmu.ac.uk

Functionalization Chemistry of 1,2-Diazetidine Frameworks

The development of methods to functionalize the 1,2-diazetidine ring without causing its rupture is crucial for expanding its utility in synthetic chemistry.

Palladium(0)-Catalyzed Heck Reactions for Functionalized 1,2-Diazetidines

The Palladium(0)-catalyzed Heck reaction has emerged as a valuable tool for the functionalization of the 1,2-diazetidine framework. acs.orgnih.govresearchgate.net This reaction allows for the stereocontrolled introduction of various substituents onto the diazetidine ring. Specifically, the double bond of 3-methylene-1,2-diazetidines can be functionalized through Heck reactions, providing a route to a variety of arylated derivatives in moderate yields. core.ac.ukacs.orgnih.gov The reaction typically involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene on the diazetidine ring into the aryl-palladium bond, and subsequent β-hydride elimination to afford the functionalized product and regenerate the catalyst. sioc-journal.cnnih.govnih.govmdpi.com This methodology has proven effective for the synthesis of a range of functionalized 1,2-diazetidines, demonstrating that the strained ring can withstand the reaction conditions. researchgate.net

Diastereoselective Reduction Pathways

The reduction of substituted 1,2-diazetidines, particularly those with exocyclic double bonds, offers a pathway to saturated and stereochemically enriched 1,2-diazetidine derivatives and, subsequently, to valuable vicinal diamines. acs.orgnih.gov The focus of research in this area has been on the catalytic hydrogenation of 3-methylene-1,2-diazetidines. These reactions can be rendered diastereoselective or enantioselective through the use of chiral catalysts.

Rhodium-catalyzed hydrogenation has been shown to be effective for this transformation. The choice of chiral ligand is crucial for achieving high levels of stereocontrol. Studies have reported excellent chemo- and enantioselectivity using specific chiral phosphine (B1218219) ligands. For instance, the use of Mandyphos as a ligand in the rhodium-catalyzed hydrogenation of a 3-methylene-1,2-diazetidine derivative resulted in high enantiomeric excess (ee). idexlab.com The resulting enantioenriched 3-substituted 1,2-diazetidine can then be converted to the corresponding biscarbamate-protected 1,2-diamine via reductive cleavage of the N-N bond with reagents like lithium di-tert-butylbiphenylide (LiDBB) without racemization. idexlab.com

The general approach involves the stereocontrolled functionalization of a 3-alkylidene-1,2-diazetidine to produce a saturated, chiral 1,2-diazetidine. acs.org This establishes a key method for accessing chiral 1,2-diamines, which are important building blocks in synthesis.

Table 1: Enantioselective Hydrogenation of 3-Methylene-1,2-diazetidines An interactive table presenting results from rhodium-catalyzed hydrogenations.

Chiral LigandProduct Enantiomeric Excess (ee)Reference
MandyphosUp to 89% idexlab.com
Other PhosphinesVariable idexlab.com

1,2-Diazetidines as Amidomethylative Reagents (e.g., release of formaldimine)

Certain 1,2-diazetidine derivatives can serve as stable precursors for highly reactive species like formaldimine, functioning as effective amidomethylative reagents. Specifically, 1,2-ditosyl-1,2-diazetidine (DTD), a C-unsubstituted diazetidine, has been identified as a bench-stable reagent that can release tosylformaldimine in a controlled manner. msstate.edunsf.govsorbonne-universite.fr

This release is achieved through a unique catalytic retro-[2+2] ring-opening reaction, typically catalyzed by a simple iron salt such as iron(II) bromide (FeBr₂). msstate.edunsf.gov The slow, sustained release of the formaldimine species allows for its participation in subsequent reactions where controlling its concentration is key to achieving selectivity.

A significant application of this methodology is in chemo-switchable catalytic [2+2+2] cycloadditions with alkenes like styrenes. nsf.govsorbonne-universite.frthieme-connect.com The reaction's outcome depends on the formaldimine precursor used. When a precursor like bis(tosylamido)methane (BTM) is used, it favors an "imine-alkene-imine" cycloaddition pathway, leading to hexahydropyrimidine (B1621009) products. In contrast, the sustained release of formaldimine from DTD, under FeBr₂ catalysis, switches the chemoselectivity completely to an "imine-alkene-alkene" pathway. nsf.govsorbonne-universite.fr This switchable reactivity provides selective access to 2,4-disubstituted piperidine (B6355638) derivatives, which are prevalent structural motifs in pharmaceuticals. msstate.edunsf.gov

Table 2: Comparison of Formaldimine Precursors in [2+2+2] Cycloaddition An interactive table comparing reaction outcomes based on the formaldimine source.

Formaldimine PrecursorCatalystPredominant PathwayMajor Product TypeReference
Bis(tosylamido)methane (BTM)InCl₃Imine-Alkene-ImineHexahydropyrimidine nsf.govsorbonne-universite.fr
1,2-Ditosyl-1,2-diazetidine (DTD)FeBr₂Imine-Alkene-AlkenePiperidine nsf.govsorbonne-universite.fr

Detailed Mechanistic Investigations of 1,2-Diazetidine Transformations

The unique reactivity of the strained four-membered 1,2-diazetidine ring has prompted several detailed mechanistic investigations into its transformations.

Retro-[2+2] Cycloaddition and Formaldimine Release: As discussed previously, the FeBr₂-catalyzed transformation of 1,2-ditosyl-1,2-diazetidine (DTD) into piperidine derivatives proceeds via a retro-[2+2] cycloaddition. msstate.edunsf.govsorbonne-universite.fr This mechanism involves the catalytic cleavage of the diazetidine ring to generate two equivalents of a transient formaldimine species. nsf.gov The slow and controlled generation of this highly reactive intermediate is crucial for steering the reaction towards the desired "imine-alkene-alkene" pathway, preventing the oligomerization or undesired side reactions that can occur with a high concentration of formaldimine. msstate.edunsf.gov

Photochemical Cycloaddition and Subsequent Transformations: A robust method for forming bicyclic 1,2-diazetidines involves the 4-π-photocyclization of 1,2-dihydropyridazines. mmu.ac.uknih.gov Mechanistic studies on these bicyclic products reveal their versatility. For instance, the thermal stability of these bicycles has been investigated. The reverse reaction, a thermal 4-π electrocyclic ring-opening, is disfavored because it would proceed via a conrotatory pathway, leading to a highly strained 1,2-dihydropyridazine containing a trans-alkene within the six-membered ring. lancs.ac.uk These bicyclic systems can be selectively transformed into functionalized monocyclic 1,2-diazetidines through oxidative cleavage (e.g., using RuO₄) of the carbon-carbon double bond. mmu.ac.uk

Copper-Catalyzed Heterocyclic Recombination: The mechanism of the copper-catalyzed synthesis of imidazolidines from aziridines and diazetidines has also been explored. researchgate.netresearchgate.net A proposed mechanism involves two catalytic cycles. In the first cycle, the copper catalyst facilitates the fragmentation of the 1,2-diazetidine, involving N-N bond cleavage, to release an imine. In the second cycle, the copper catalyst activates this generated imine, which then reacts with an aziridine molecule. A subsequent ring-closing cyclization affords the final imidazolidine (B613845) product. researchgate.net Competitive experiments have provided further insight, showing, for example, that less sterically hindered aziridines react preferentially. researchgate.net

Nucleophilic Ring-Opening: C-unsubstituted 1,2-diazetidines can undergo ring-opening reactions through selective N-N bond cleavage. researchgate.netresearchgate.net For example, reaction with thiol nucleophiles can stereoselectively produce N-sulfenylimine derivatives that contain a C-aminomethyl group, demonstrating a selective cleavage of the strained nitrogen-nitrogen bond over the carbon-nitrogen bonds. researchgate.netresearchgate.net

Advanced Structural and Spectroscopic Characterization of 1,2 Diazetidine, 1,2 Dimethyl

X-ray Crystallographic Analysis for Precise Molecular Geometry

Electron diffraction studies, which provide information about molecular structure in the gas phase, have been conducted on 1,2-dimethyl-1,2-diazetidine. These investigations, combined with microwave spectroscopy and normal coordinate analysis, have concluded that the molecule adopts a puckered ring conformation with C2 symmetry. core.ac.uk The methyl groups are situated in a trans-equatorial position, and the ring puckering angle (φ) has been determined to be 24.3°. core.ac.uk The substituent torsion angle (Cmethyl–N–N′–C′methyl) is reported as 105°. core.ac.uk

Key structural parameters for diazetidine rings have been reported in the literature. For a similarly substituted diazetidine, the N-N bond length was found to be 1.480 Å. mdpi.com In another study, the N-N interatomic distance in 1,2-dimethyl-1,2-diazetidine was noted to be shorter than that in diaziridines by approximately 0.085 Å. researchgate.net The N-C bond length in a related diaziridine was determined to be 1.489(9) Å, and the C-C bond length was 1.503(15) Å. researchgate.net The bond angles within the four-membered ring are also of interest, with the C(1)-N(1)-N(2) angle in a substituted diazetidine reported as 91.5°. mdpi.com

Table 1: Selected Experimental Geometric Parameters for Diazetidine and Related Structures

ParameterValueCompound Context
Ring Puckering Angle (φ)24.3°1,2-dimethyl-1,2-diazetidine
Substituent Torsion Angle (Cmethyl–N–N′–C′methyl)105°1,2-dimethyl-1,2-diazetidine
N-N Bond Length1.480 ÅSubstituted diazetidine
N-C Bond Length1.489(9) Å1,2,3-trimethyldiaziridine
C-C Bond Length1.503(15) Å1,2,3-trimethyldiaziridine
C(1)-N(1)-N(2) Bond Angle91.5°Substituted diazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates and energetics of conformational changes in molecules. ucl.ac.ukut.ee In 1,2-dimethyl-1,2-diazetidine, DNMR has been employed to investigate the process of nitrogen inversion. core.ac.uk At low temperatures, the 1H NMR spectrum shows an AA′BB′ pattern for the methylene (B1212753) protons, indicating that the geminal ring hydrogens are non-equivalent due to the puckered conformation and slow nitrogen inversion. core.ac.uk

As the temperature increases, the rate of double nitrogen inversion becomes more rapid, leading to the coalescence of these signals into a singlet. core.ac.uk Through line-shape analysis, the free energy of activation (ΔG‡) for the double nitrogen inversion in 1,2-dimethyl-1,2-diazetidine has been calculated to be 68.6 kJ mol-1 at a coalescence temperature of 66 °C. core.ac.uk This energy barrier is a measure of the stability of the pyramidal arrangement of bonds around the nitrogen atoms. colab.ws The rate of this process is influenced by the steric bulk of the N-alkyl substituents. core.ac.uk

Vibrational Spectroscopy for Structural and Electronic Property Analysis (e.g., Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the structural and electronic properties of molecules by probing their vibrational modes. nepjol.infomdpi.comresearchgate.net For C-unsubstituted 1,2-diazetidine derivatives, Raman spectroscopy has been used to analyze their electronic and steric properties. msstate.edu The vibrational spectra are sensitive to the molecular geometry and the nature of the chemical bonds. nepjol.info

While a detailed Raman spectrum of 1,2-dimethyl-1,2-diazetidine is not explicitly provided, studies on related heterocyclic compounds demonstrate the utility of this technique. mdpi.comrsc.org For example, in other nitrogen-containing heterocycles, vibrational frequencies calculated using density functional theory (DFT) have shown good agreement with experimental IR and Raman data, allowing for the assignment of fundamental vibrational modes. researchgate.net These analyses can reveal information about bond strengths and the electronic environment within the molecule. nepjol.inforesearchgate.net

Photoelectron Spectroscopy for Electronic Structure and Lone Pair Interactions

Photoelectron spectroscopy (PES) is a direct method for investigating the electronic structure of molecules by measuring the ionization energies required to remove electrons from different molecular orbitals. nih.govresearchgate.net In molecules containing adjacent nitrogen atoms like 1,2-dimethyl-1,2-diazetidine, PES is particularly useful for studying the interactions between the nitrogen lone pairs.

The interaction between the lone pair orbitals on the adjacent nitrogen atoms leads to a splitting into symmetric and antisymmetric combinations, which will have different ionization energies observable in the photoelectron spectrum. The magnitude of this splitting provides a measure of the through-space and through-bond interactions between the lone pairs. While a specific photoelectron spectrum for 1,2-dimethyl-1,2-diazetidine was not found in the search results, studies on analogous systems with interacting lone pairs demonstrate the power of this technique to elucidate electronic structure. researchgate.net The electronic structure, in turn, governs the molecule's reactivity and chemical properties. researchgate.net

Computational and Theoretical Chemistry Studies on 1,2 Diazetidine, 1,2 Dimethyl

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying diazetidine systems. DFT methods are employed to investigate reaction mechanisms involving these four-membered rings. For instance, DFT calculations have been used to understand the different reaction sequences in the annulation of 2,3-butadienoate and diethylazodicarboxylate, which can lead to 1,2-diazetidine derivatives researchgate.net. These calculations can also elucidate mechanistic pathways for ring transformations of 1,2-diazetines, such as their reaction with isothiocyanates researchgate.net.

Modeling of Electronic and Steric Properties

The electronic and steric properties of 1,2-Diazetidine, 1,2-dimethyl- have been a subject of interest in structural studies. Early investigations combined electron-diffraction, microwave spectroscopy, and normal coordinate analysis to determine its resting conformation. These studies concluded that the molecule possesses C2 symmetry with a significantly puckered ring (ring puckering angle φ = 24.3°) core.ac.uk. The methyl groups are situated in a trans-equatorial position, with a substituent torsion angle (Cmethyl-N-N′-Cmethyl′) of 105° core.ac.uk.

More recent low-temperature 1H NMR spectroscopic studies have further probed the structure of 1,2-dimethyl-1,2-diazetidine derivatives, revealing an AA′BB′ pattern for the methylene (B1212753) hydrogens, which indicates that the geminal ring hydrogens are non-equivalent core.ac.uk.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. A fast reaction is anticipated not only between highly charged species but also when there is a significant interaction between the frontier molecular orbitals core.ac.uk. For instance, in reactions involving ambident anions, the interaction between the low-energy HOMO of an oxygen center and the high-energy LUMO of a mesylate results in minimal energy gain from molecular orbital interaction, with the reaction being primarily governed by charge interaction core.ac.uk. While specific FMO data for 1,2-Diazetidine, 1,2-dimethyl- is not extensively detailed in the available literature, the principles of FMO theory are fundamental to understanding its potential reaction pathways.

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Studies

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and delocalization in molecules. For related diaziridine systems, NBO and Atoms in Molecules (AIM) analyses have been performed to understand conformational preferences and the influence of intramolecular interactions on chemical bonds researchgate.netresearchgate.net. In a computational investigation of the aromaticity of the 1,2-dihydrodiazete ring system, NBO calculations were used alongside other methods to conclude that these are strained heterocycles with no aromatic stabilization researchgate.net. These studies on related compounds indicate that NBO analysis is a valuable tool for understanding the electronic structure of cyclic nitrogen-containing compounds.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the electron density to define atoms and the bonds between them. This approach has been applied to diaziridine derivatives to perform topological studies of their molecular structures researchgate.net. QTAIM, in conjunction with NBO analysis, helps to quantify the influence of intramolecular interactions on the chemical bonds within these strained ring systems researchgate.net.

Aromaticity and Antiaromaticity Assessments of Diazetidine Ring Systems

The concept of aromaticity is crucial in understanding the stability and reactivity of cyclic compounds. Computational methods are essential for quantifying the aromaticity of transition states and molecules that cannot be directly measured experimentally researchgate.net. Various computational tools are used to assess aromaticity, including Nucleus-Independent Chemical Shift (NICS), Anisotropy of the Induced Current Density (ACID), and the Harmonic Oscillator Measure of Aromaticity (HOMA) researchgate.net.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical calculations are pivotal in predicting the reaction pathways and characterizing the transition states of reactions involving diazetidine derivatives. DFT calculations have been successfully used to map out the mechanisms of various reactions. For example, the reaction of 1,2-diazetines with isothiocyanates has been shown through DFT to proceed via two different possible mechanistic pathways: N-acylation at lower temperatures and an electrocyclic ring opening/cycloaddition process at higher temperatures researchgate.net. Similarly, DFT has been employed to elucidate the multi-step mechanism of the DABCO-catalyzed annulation of 2,3-butadienoate and diethylazodicarboxylate to form 1,2-diazetidines, involving nucleophilic attack, addition, intramolecular cyclization, and catalyst liberation researchgate.net.

Conformational Analysis and Energy Barriers (e.g., Nitrogen Inversion)

Computational and theoretical chemistry studies focusing specifically on the conformational analysis and energy barriers of 1,2-dimethyl-1,2-diazetidine are not extensively available in publicly accessible scientific literature. However, based on the fundamental principles of conformational analysis of small, saturated heterocyclic rings and the well-documented phenomenon of nitrogen inversion, a theoretical framework for the behavior of this molecule can be established.

The 1,2-diazetidine ring is a four-membered heterocycle containing two adjacent nitrogen atoms. Such a small ring system is inherently strained, and its conformational flexibility is limited compared to larger ring systems like cyclohexane. The primary conformational process for the 1,2-diazetidine ring itself is puckering, where the ring deviates from a planar arrangement to relieve some of the torsional and angle strain. This puckering results in a non-planar, bent conformation.

A key dynamic process in 1,2-dimethyl-1,2-diazetidine is nitrogen inversion. This process involves the pyramidal geometry at the nitrogen atoms rapidly inverting, much like an umbrella turning inside out in the wind. For a compound to be chiral due to a stereocenter at a nitrogen atom, the barrier to this inversion must be high enough to allow for the isolation of separate enantiomers. In most acyclic amines, this barrier is very low, leading to rapid racemization at room temperature.

In the case of 1,2-dimethyl-1,2-diazetidine, each nitrogen atom is a potential stereocenter. The inversion of one nitrogen atom relative to the other would lead to different diastereomers. The energy barriers for this process are influenced by several factors:

Angle Strain: The four-membered ring structure forces the bond angles around the nitrogen atoms to be smaller than the ideal 109.5° for a tetrahedral geometry. This inherent ring strain can influence the energy of the planar transition state of nitrogen inversion.

Steric Interactions: The methyl groups attached to the nitrogen atoms will have steric interactions with each other and with the hydrogen atoms on the carbon atoms of the ring. These interactions will differ in the various possible conformations and will play a significant role in determining their relative energies and the energy barrier to inversion.

Electronic Effects: The presence of two adjacent nitrogen atoms with lone pairs of electrons can lead to lone pair-lone pair repulsion, which will also influence the preferred conformation and the energetics of the inversion process.

Derivative Chemistry and the Expanded Synthetic Utility of 1,2 Diazetidine, 1,2 Dimethyl Analogues

Synthesis and Reactivity of C-Unsubstituted 1,2-Diazetidine Derivatives

The synthesis of C-unsubstituted 1,2-diazetidines, where the carbon atoms of the ring are not substituted, has been a subject of considerable interest. A prevalent method for their synthesis involves the intermolecular vicinal disubstitution of 1,2-dihaloethanes with N,N'-disubstituted hydrazines. For instance, the reaction of 1,2-dibromoethane (B42909) with N,N'-ditosylhydrazine in the presence of a base affords 1,2-ditosyl-1,2-diazetidine in good yield. This method is scalable, allowing for the production of gram quantities of the diazetidine ring system.

The reactivity of these C-unsubstituted 1,2-diazetidines is dominated by the cleavage of the strained N-N or C-N bonds. A notable reaction is the selective cleavage of the N-N bond. Treatment of 1,2-ditosyl-1,2-diazetidine with thiols as nucleophiles results in a ring-opening reaction to stereoselectively produce N-sulfenylimine derivatives with a C-aminomethyl group. This transformation highlights the utility of the diazetidine ring as a precursor to functionalized acyclic nitrogen-containing compounds.

Furthermore, these heterocycles can undergo thermal or photochemical reactions. Flash vacuum thermolysis of 1,2-diazetidines can lead to the extrusion of dinitrogen and the formation of alkenes, a reaction driven by the release of ring strain and the formation of a stable nitrogen molecule. Photolysis can also induce cleavage of the ring, offering alternative pathways to reactive intermediates.

A significant application of C-unsubstituted 1,2-diazetidines is their ability to act as a source of formaldimine in a controlled manner. For example, 1,2-ditosyl-1,2-diazetidine, in the presence of a catalyst such as iron(II) bromide, can undergo a retro-[2+2] cycloaddition to release formaldimine in situ. This controlled release is advantageous in subsequent reactions, such as the synthesis of piperidines through a [2+2+2] cycloaddition with alkenes.

N-Substituted 1,2-Diazetidine Derivatives: Synthesis and Conformational Aspects

The synthesis of N-substituted 1,2-diazetidines allows for the modulation of the electronic and steric properties of the heterocyclic ring, influencing its reactivity and conformation. N-alkylation of the parent 1,2-diazetidine or its derivatives is a direct approach to introduce alkyl substituents on the nitrogen atoms. While the direct alkylation of the parent 1,2-diazetidine can be challenging, methods involving the cyclization of appropriately substituted hydrazine (B178648) precursors are more common. For instance, intramolecular N-H insertion of a rhodium carbenoid generated from a diazo hydrazide is a key step in the synthesis of 1,2-diazetidin-3-ones, a class of N-substituted derivatives.

The conformational analysis of N-substituted 1,2-diazetidines is crucial for understanding their reactivity and for their application in stereoselective synthesis. In the case of 1,2-dimethyl-1,2-diazetidine, photoelectron spectroscopy studies have shown that the molecule predominantly exists in a "diequatorial" trans conformation. This preference can be attributed to the minimization of steric interactions between the two methyl groups. The four-membered ring of 1,2-diazetidine is not planar and can exist in puckered conformations. The substituents on the nitrogen atoms can adopt either axial or equatorial positions, leading to different conformational isomers. The energy difference between these conformers is influenced by steric and electronic effects of the substituents. Computational studies can provide further insights into the relative stabilities of these conformations and the energy barriers for their interconversion.

CompoundPredominant ConformationMethod of Analysis
1,2-Dimethyl-1,2-diazetidine"Diequatorial" transPhotoelectron Spectroscopy

Design and Synthesis of Advanced 1,2-Diazetidine Structures for Complex Molecule Construction

The unique structural and reactive properties of 1,2-diazetidines make them valuable building blocks for the construction of complex molecules, particularly in the context of drug discovery and natural product synthesis. The design of advanced 1,2-diazetidine structures often involves the introduction of functional groups on the carbon or nitrogen atoms, which can then be used for further chemical transformations.

A significant strategy involves the synthesis of sp3-rich, non-planar scaffolds. This can be achieved through the stereocontrolled ring opening of homochiral epoxides with hydrazine, followed by selective protection of the nitrogen atoms and a Mitsunobu ring closure to form enantiomerically pure 3-substituted 1,2-diazetidines. These chiral building blocks can then be subjected to iterative functionalization at the two nitrogen atoms to create diverse chemical libraries with significant three-dimensional character.

Another approach to advanced 1,2-diazetidine structures is through cycloaddition reactions. For example, the 4-π-photocyclization of 1,2-dihydropyridazines can generate bicyclic 1,2-diazetidines in high yields. These bicyclic structures are versatile intermediates that can be converted into a range of novel derivatives, including functionalized monocyclic 1,2-diazetidines. Furthermore, 1,2-diazacyclobutenes have been used as dienophiles in Diels-Alder reactions to introduce the strained 1,2-diazetidine motif into more complex polycyclic systems.

The synthesis of highly substituted 1,2-diazetidin-3-ones via intramolecular rhodium-catalyzed N-H insertion of carbenoids provides access to another class of advanced diazetidine structures. These compounds can be further derivatized by functionalizing the substituents on the ring, offering a platform for the synthesis of diverse small molecules with potential biological activity.

1,2-Diazetidines as Precursors for Other Nitrogen-Containing Heterocycles (e.g., Vicinal Diamines, Piperidines)

The strained nature of the 1,2-diazetidine ring makes it an excellent precursor for the synthesis of other important nitrogen-containing heterocycles, such as vicinal diamines and piperidines, through ring-opening or ring-expansion reactions.

Vicinal Diamines: The reductive cleavage of the N-N bond in 1,2-diazetidines is a direct route to 1,4-diaminobutane (B46682) derivatives, which are a type of vicinal diamine. More specifically, chemoselective reduction of 3-alkylidene-1,2-diazetidines can provide access to saturated 1,2-diazetidines, which can then be further reduced to yield vicinal diamines. This two-step process allows for the stereocontrolled synthesis of these valuable building blocks.

Piperidines: 1,2-Diazetidines can serve as precursors for the synthesis of piperidines through a formal [4+2] cycloaddition strategy. As mentioned earlier, the in situ generation of formaldimine from 1,2-ditosyl-1,2-diazetidine can be followed by a [2+2+2] cycloaddition reaction with two molecules of an alkene to construct the piperidine (B6355638) ring. This method allows for the controlled formation of the six-membered ring system from a four-membered precursor.

The ability to transform the 1,2-diazetidine core into other heterocyclic systems significantly expands its synthetic utility. The specific reaction conditions and the nature of the substituents on the diazetidine ring can be tuned to control the outcome of these transformations, providing access to a diverse range of nitrogen-containing molecules.

PrecursorProductTransformation
3-Alkylidene-1,2-diazetidineVicinal DiamineChemoselective reduction
1,2-Ditosyl-1,2-diazetidinePiperidineRetro [2+2] followed by [2+2+2] cycloaddition

Future Perspectives in 1,2 Diazetidine, 1,2 Dimethyl Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1,2-diazetidine core has traditionally presented challenges due to ring strain and the lability of the N-N bond. Future research into 1,2-dimethyl-1,2-diazetidine will likely prioritize the development of more efficient, sustainable, and versatile synthetic methods beyond classical approaches. A key focus will be on methodologies that offer high atom economy, utilize environmentally benign reagents and solvents, and provide facile access to the target molecule.

Emerging strategies that could be adapted for the synthesis of 1,2-dimethyl-1,2-diazetidine include:

Photochemical Cycloadditions: Light-mediated reactions offer a green alternative to thermally driven processes, often proceeding under mild conditions without the need for chemical activators. The application of photochemical [2+2] cycloadditions could provide a direct route to the 1,2-dimethyl-1,2-diazetidine ring system.

Catalytic Approaches: The use of transition metal catalysts has revolutionized the synthesis of complex molecules. Palladium-catalyzed asymmetric allylic amination, for instance, has been used to construct chiral 1,2-diazetidines. researchgate.net Future work could explore similar catalytic strategies to achieve enantioselective syntheses of 1,2-dimethyl-1,2-diazetidine derivatives.

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for building molecular complexity from simple starting materials. mdpi.com Designing a convergent synthesis where the 1,2-dimethyl-1,2-diazetidine core is assembled in a single step from three or more components would represent a significant advance in sustainability and efficiency.

Synthetic Strategy Description Potential Advantages for 1,2-dimethyl-1,2-diazetidine
Intermolecular Vicinal DisubstitutionA straightforward approach involving the reaction of a 1,2-dihaloethane with 1,2-dimethylhydrazine. msstate.eduUtilizes readily available starting materials.
[2+2] AnnulationThe cycloaddition of an alkene with a diazene (B1210634), which could be generated in situ from 1,2-dimethylhydrazine. researchgate.netOffers a direct route to the four-membered ring.
[3+1] CycloadditionReaction between a C,N-cyclic azomethine imine and an isocyanide, a catalyst-free method that proceeds under mild conditions. rsc.orgPotential for high functional group tolerance and operational simplicity.

Exploration of Underexplored Reactivity and Transformative Potential

The inherent ring strain and the presence of two adjacent nitrogen atoms in 1,2-dimethyl-1,2-diazetidine suggest a rich and largely unexplored reactivity profile. Future investigations will likely move beyond simple characterization to unlock its potential as a versatile synthetic intermediate.

Key areas for exploration include:

Ring-Opening Reactions: The selective cleavage of the N-N or C-N bonds could provide access to valuable 1,4-diamino compounds with precise stereochemical control. For other 1,2-diazetidines, nucleophilic ring-opening with thiols has been shown to selectively cleave the N-N bond. msstate.edu Investigating the behavior of the 1,2-dimethyl derivative in such reactions could lead to novel synthetic transformations.

Retro-[2+2] Cycloadditions: Under thermal or catalytic conditions, 1,2-diazetidines can undergo a retro-[2+2] reaction to release a transient imine species. msstate.edu For 1,2-dimethyl-1,2-diazetidine, this could serve as a method for the controlled in situ generation of N-methylmethanimine, a useful building block in organic synthesis.

Diels-Alder Reactions: Strained heterocycles can act as dienophiles in Diels-Alder reactions, providing a pathway to more complex, fused ring systems. mdpi.com The reactivity of 1,2-dimethyl-1,2-diazetidine in such cycloadditions could be a fruitful area of research for constructing novel molecular scaffolds.

Reaction Type Potential Outcome Significance
Nucleophilic Ring-OpeningStereoselective formation of N-methyl-N'-(nucleophilic group)-ethane-1,2-diamine derivatives.Access to functionalized 1,2-diamine building blocks.
Catalytic N-N Bond CleavageReductive or oxidative cleavage to yield N,N'-dimethyl-1,2-ethanediamine.A controlled method for accessing a fundamental diamine structure.
Use as a DienophileFormation of novel bicyclic structures containing the 1,2-diazetidine motif. mdpi.comRapid construction of complex molecular architectures.

Integration of Advanced Computational Design and Experimental Validation

Modern chemical research increasingly relies on the synergy between computational modeling and experimental work. nih.govnih.gov For a relatively unexplored molecule like 1,2-dimethyl-1,2-diazetidine, computational chemistry offers a powerful tool to predict its properties and guide experimental efforts, thereby accelerating the pace of discovery.

Future research will likely involve:

Quantum-Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structure of 1,2-dimethyl-1,2-diazetidine, predict its spectroscopic properties (e.g., NMR, IR), and determine its conformational preferences. nih.gov Such calculations can also be used to map out reaction pathways and predict the feasibility of proposed synthetic routes or chemical transformations. nih.gov

Molecular Dynamics Simulations: To understand how 1,2-dimethyl-1,2-diazetidine might interact with other molecules, such as in a solvent or as a ligand for a metal catalyst, molecular dynamics simulations can provide valuable insights into its dynamic behavior. rsc.org

Experimental Validation: A crucial aspect of this integrated approach is the experimental validation of computational predictions. nih.gov This involves synthesizing the target molecule and its derivatives and then using techniques like X-ray crystallography, NMR spectroscopy, and Raman spectroscopy to confirm the computationally predicted structures and properties. msstate.edumdpi.com

Broader Impact of 1,2-Diazetidine, 1,2-dimethyl- Chemistry in Chemical Sciences

The exploration of 1,2-dimethyl-1,2-diazetidine is not merely an academic exercise; it has the potential to contribute to various areas of the chemical sciences. The unique structural and electronic properties imparted by the strained, methylated N-N bond could be leveraged in several applications.

Potential areas of impact include:

Medicinal Chemistry: The 1,2-diamine motif is a common feature in many biologically active compounds and pharmaceuticals. researchgate.net The rigid, four-membered ring of 1,2-dimethyl-1,2-diazetidine could serve as a novel scaffold or a bioisostere for existing pharmacophores, enabling the synthesis of new classes of therapeutic agents. The controlled ring-opening of this molecule could also provide access to stereochemically defined diamine building blocks for drug synthesis.

Materials Science: The incorporation of strained rings into polymer backbones can lead to materials with interesting properties, such as stimuli-responsive behavior or enhanced degradability. 1,2-Dimethyl-1,2-diazetidine could be explored as a monomer for the synthesis of novel polyamines with unique conformational constraints.

Ligand Design in Catalysis: The two nitrogen atoms of 1,2-dimethyl-1,2-diazetidine are potential coordination sites for metal ions. The constrained geometry of the ring could lead to the development of novel bidentate ligands with unique bite angles, which could find applications in asymmetric catalysis.

The systematic investigation into the synthesis, reactivity, and properties of 1,2-dimethyl-1,2-diazetidine, guided by modern computational and experimental techniques, is a promising frontier in heterocyclic chemistry. The knowledge gained from such studies will not only expand our fundamental understanding of strained ring systems but also has the potential to provide innovative solutions in fields ranging from drug discovery to materials science.

Q & A

Basic: What are the common synthetic routes for 1,2-dimethyl-1,2-diazetidine, and what are their limitations?

The primary synthesis involves the reaction of quadricyclane with dimethyl azodicarboxylate, yielding the four-membered ring via [2+2] cycloaddition . Another traditional method employs 1,2-dibromoethane and 1,2-dialkylhydrazines in hot xylene with sodium carbonate, though this often suffers from poor yields and side reactions like dimerization . Limitations include sensitivity to reaction conditions (e.g., temperature, solvent purity) and challenges in isolating the product due to competing pathways .

Advanced: How can researchers address low yields and unexpected byproducts in 1,2-diazetidine synthesis?

Unexpected byproducts, such as eight-membered dimers, may arise during attempted bromination-debromination routes due to competing intermolecular reactions. To mitigate this, rigorous optimization of reaction stoichiometry, temperature, and catalyst choice is critical. Single-crystal X-ray analysis is essential for structural confirmation of intermediates and byproducts . Alternative pathways, such as asymmetric allylic amination of vinyl epoxides with differentially protected hydrazines, have shown promise for selective ring closure .

Advanced: What methods enable stereocontrolled synthesis of enantiomerically enriched 1,2-diazetidines?

Asymmetric allylic amination using chiral catalysts (e.g., Rh or Pd complexes) allows stereocontrol at C–3. For example, Rh-catalyzed hydrogenation of 3-methylene-1,2-diazetidines produces enantiomerically enriched derivatives, while Pd-catalyzed cyclization of chiral 2,3-allenyl hydrazines achieves diastereoselectivity . Differentiation of nitrogen atoms via orthogonal protection (Pg1 ≠ Pg2) further enables selective functionalization .

Basic: How does NMR spectroscopy aid in characterizing the dynamic behavior of 1,2-dimethyl-1,2-diazetidine?

Variable-temperature NMR reveals dynamic processes such as nitrogen inversion and ring puckering. Below 0°C, methylene protons exhibit an AA'BB' splitting pattern, coalescing into a singlet at higher temperatures. Line-shape analysis provides activation parameters (ΔH‡ ≈ 14.9–18.9 kcal/mol, ΔS‡ ≈ −7 to +1 cal·deg⁻¹·mol⁻¹), critical for understanding conformational stability .

Advanced: What computational approaches are used to study the inversion dynamics and conformational stability of 1,2-diazetidine derivatives?

QM/MM simulations (e.g., using in-deMon2k) model nitrogen inversion barriers and transition states. These studies correlate with experimental NMR data, revealing that substituents like methyl groups increase inversion barriers compared to perfluoro derivatives (ΔG‡ ≈ 16.4 kcal/mol vs. 7.25 kcal/mol) . Density functional theory (DFT) further predicts substituent effects on ring strain and reactivity .

Advanced: How do substituents affect the ring strain and reactivity of 1,2-diazetidine compounds?

Electron-withdrawing groups (e.g., carboethoxy) reduce ring strain by stabilizing the planar transition state during inversion, whereas bulky substituents (e.g., isopropyl) increase steric hindrance and strain. This strain enhances reactivity in ring-opening reactions or cycloadditions, making 1,2-diazetidines valuable in synthesizing polycyclic frameworks .

Basic: What are the key structural features of 1,2-diazetidine that influence its chemical reactivity?

The four-membered ring imposes significant angle strain (≈90° bond angles), while adjacent nitrogen atoms create a polarized electronic environment. These features enhance susceptibility to nucleophilic attack at nitrogen and facilitate ring-opening reactions under acidic or thermal conditions .

Advanced: What are the challenges in differentiating nitrogen atoms in 1,2-diazetidine derivatives for selective functionalization?

The proximity and electronic similarity of the two nitrogen atoms complicate selective modification. Strategies include using orthogonal protecting groups (e.g., Boc vs. Fmoc) during synthesis or exploiting steric effects in asymmetric catalysis. Failed bromination attempts in some routes highlight the need for precise control over reaction conditions .

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